

A Comparative Meta-Analysis of Latamoxef Sodium in Clinical Trials

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Compound of Interest

Compound Name: Latamoxef sodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for **Latamoxef sodium** (Moxalactam), an oxa- β -lactam antibiotic. It offers an objective comparison of its performance against other antibiotics, supported by experimental data, to inform research and drug development.

Executive Summary

Latamoxef sodium has demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae.[1][2] Clinical trials have established its utility in treating a variety of serious infections, including pneumonia, bacteremia, intra-abdominal infections, and meningitis.[2][3][4] While generally well-tolerated, its use has been associated with certain adverse effects, most notably bleeding due to hypoprothrombinemia.[1][2][4] This analysis synthesizes data from multiple clinical studies to compare the efficacy and safety of Latamoxef with other antimicrobial agents.

Comparative Efficacy of Latamoxef

The clinical efficacy of Latamoxef has been evaluated across a range of infectious diseases. The following tables summarize the quantitative outcomes from various studies.

Table 1: Clinical and Bacteriological Efficacy of Latamoxef in Various Infections

Infection Type	Number of Patients	Clinical Cure Rate	Bacteriological Cure Rate	Reference
Various Infections	50	96% (48/50)	90% (45/50)	[3]
Urinary Tract Infections	2,234 (pooled data)	80%	-	[4]
Intra-abdominal Infections	2,234 (pooled data)	91%	-	[4]
Obstetric & Gynecologic Infections	2,234 (pooled data)	91%	-	[4]
Lower Respiratory Tract Infections	2,234 (pooled data)	92%	-	[4]
Skin & Skin Structure Infections	2,234 (pooled data)	92%	-	[4]
Bone & Joint Infections	2,234 (pooled data)	90%	-	[4]
Bacteremia	2,234 (pooled data)	94%	-	[4]
Sepsis/Bacteremia	23	87.0%	100%	[5][6]
Prophylaxis for Postoperative Infections (Myoma Uteri Surgery)	-	94.3% (prophylactic efficacy)	-	[7]

Table 2: Comparative Clinical Trial Outcomes: Latamoxef vs. Other Antibiotics

Indication	Comparator	Number of Patients (Latamoxef/Comparator)	Clinical Outcome (Latamoxef vs. Comparator)	Reference
Sepsis/Gram-negative Bacteremia	Flomoxef	23 / 21	Clinical Cure Rate: 87.0% vs. 85.7% Microbiological Response: 100% vs. 100%	[5] [6]
Surgical Prophylaxis	Piperacillin	20 / 20	No significant difference in clinical disturbances of hemostasis. Latamoxef produced a mild persistent elevation of prothrombin time.	[8]

Safety and Tolerability Profile

Adverse reactions associated with Latamoxef therapy have been documented in several clinical trials.

Table 3: Reported Adverse Reactions with Latamoxef

Adverse Reaction	Incidence	Reference
Hypersensitivity	2.9% (of 3,558 patients)	[4]
Gastrointestinal Effects	2.1% (of 3,558 patients)	[4]
Hypoprothrombinemia	25 of 3,558 patients (with bleeding in 3)	[4]
Alcohol Intolerance	4 of 3,558 patients	[4]
Reversible Eosinophilia, Mild Liver Function Abnormalities, Elevated Prothrombin Time	Minimal toxicity noted in a study of 45 patients.	[9]

Experimental Protocols

Clinical Evaluation of Moxalactam (Latamoxef)

- Study Design: A clinical trial investigating the efficacy of moxalactam in 50 patients with various infectious disorders confirmed by etiological bacteria isolation.[3]
- Patient Population: 38 males and 12 females, with ages ranging from 8 days to 98 years (median age: 66 years).[3] Infections included gram-negative bacillary disease (38 patients), pneumococcal infection (9 patients), and staphylococcal or streptococcal disorders (3 patients).[3] The primary diagnoses were pneumonia (23 patients) and bacteremic diseases other than pneumonia (17 patients).[3]
- Dosage Regimen: Not specified in the abstract.
- Outcome Measures: Clinical and bacteriological cure rates.[3]

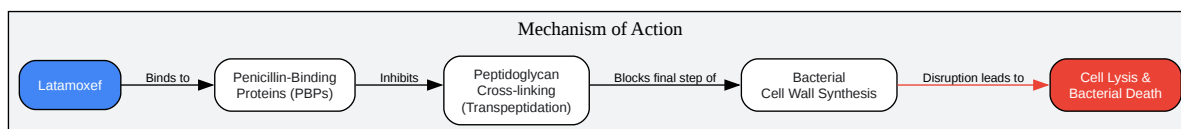
Comparative Trial of Flomoxef and Latamoxef in Sepsis

- Study Design: A prospective, open-label, randomized clinical trial.[6]
- Patient Population: Hospitalized adult patients with a clinical diagnosis of sepsis and/or Gram-negative bacteremia.[6]
- Dosing Regimen:

- Latamoxef: 1 to 2 g intravenously every 8 to 12 hours.[5]
- Flomoxef: 1 to 2 g intravenously every 6 to 12 hours.[5]
- Primary Outcome Measures: Clinical cure rate and microbiological response.[5][6]

Mechanism of Action and Experimental Workflow

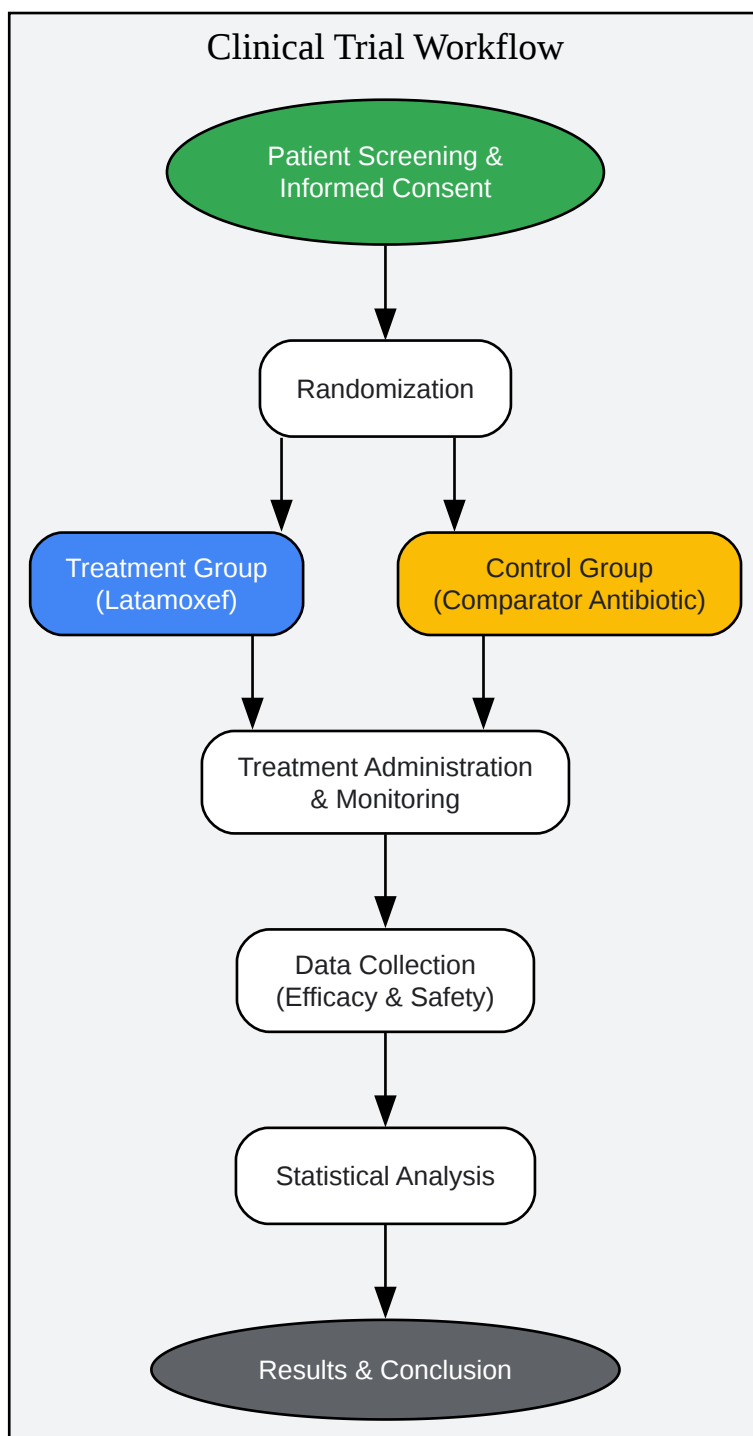
Latamoxef, like other β -lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.



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Caption: Mechanism of action of Latamoxef.

The workflow for a typical clinical trial evaluating an antibiotic like Latamoxef involves several key stages, from patient recruitment to data analysis.



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Caption: Generalized workflow of a randomized controlled clinical trial.

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